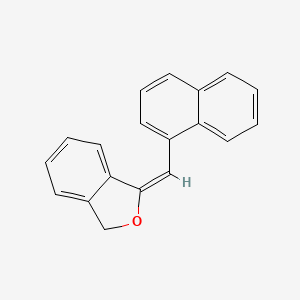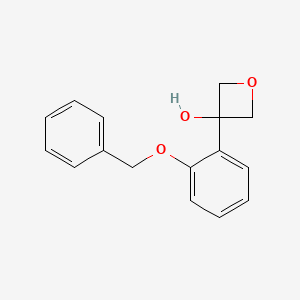![molecular formula C14H12N2O3 B11858822 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- CAS No. 823235-10-5](/img/structure/B11858822.png)
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of an oxo group at the 4-position, a prop-2-yn-1-yl group at the 3-position, and a methyl acetate group at the 2-position of the quinazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Acetylation: The final step involves the acetylation of the 2-position with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups within the molecule.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira or Suzuki coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxo or hydroxyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
科学研究应用
(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of novel materials, catalysts, and chemical intermediates for various industrial processes.
作用机制
The mechanism of action of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and physiological responses.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Compounds such as 2-methyl-4-oxo-3-(prop-2-yn-1-yl)quinazoline and 4-hydroxy-2-quinolones share structural similarities with (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate.
Indole Derivatives: Indole-based compounds also exhibit similar biological activities and chemical properties.
Uniqueness
The uniqueness of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate lies in its specific structural features, such as the combination of the oxo group, prop-2-yn-1-yl group, and methyl acetate group on the quinazoline core
属性
CAS 编号 |
823235-10-5 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
(4-oxo-3-prop-2-ynylquinazolin-2-yl)methyl acetate |
InChI |
InChI=1S/C14H12N2O3/c1-3-8-16-13(9-19-10(2)17)15-12-7-5-4-6-11(12)14(16)18/h1,4-7H,8-9H2,2H3 |
InChI 键 |
JUDKEYCCMONCPN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=NC2=CC=CC=C2C(=O)N1CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)



![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)


![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)



![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)

